molecular formula C9H11BFNO2 B14089086 (2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid

(2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid

Cat. No.: B14089086
M. Wt: 195.00 g/mol
InChI Key: FWVIOWACUIJTHQ-UHFFFAOYSA-N
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Description

(2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H11BFNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyclobutyl-6-fluoropyridine using bis(pinacolato)diboron under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).

    Conditions: Elevated temperatures (80-120°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclobutyl-6-fluoropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H11BFNO2

Molecular Weight

195.00 g/mol

IUPAC Name

(2-cyclobutyl-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C9H11BFNO2/c11-9-5-7(10(13)14)4-8(12-9)6-2-1-3-6/h4-6,13-14H,1-3H2

InChI Key

FWVIOWACUIJTHQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)C2CCC2)(O)O

Origin of Product

United States

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